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Cat. No.: B7847447

Get Quote

Abstract
This technical guide provides an in-depth analysis of 1-(3-Butoxyphenyl)ethanol, a
substituted aromatic alcohol of interest in synthetic and medicinal chemistry. While specific data

for the n-butoxy isomer is limited in publicly accessible literature, this document will focus on

the closely related and well-documented isomer, 1-(3-iso-Butoxyphenyl)ethanol. We will detail

its chemical identity, physicochemical properties, and plausible synthetic pathways, including a

detailed experimental protocol. Furthermore, this guide offers insights into its spectroscopic

characterization, potential applications as a building block in drug discovery, and essential

safety and handling protocols. The content is structured to provide researchers, scientists, and

drug development professionals with a foundational understanding of this compound's

chemistry and utility.

Chemical Identity and Nomenclature
The precise identification of a chemical entity is paramount for regulatory compliance, scientific

reproducibility, and safety. The subject of this guide is the specific isomer 1-(3-iso-

Butoxyphenyl)ethanol.
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Table 1: Chemical Identifiers for 1-(3-iso-Butoxyphenyl)ethanol

Identifier Value Source

CAS Number 1156342-14-1 [1]

IUPAC Name

1-[3-(2-

methylpropoxy)phenyl]ethan-1-

ol

[1]

Molecular Formula C₁₂H₁₈O₂ [1]

Canonical SMILES
CC(C)COC1=CC=CC(C(C)O)=

C1
[1]

InChI Key
JHRJEQWKAODIEN-

UHFFFAOYSA-N
[1]

The International Union of Pure and Applied Chemistry (IUPAC) nomenclature, 1-[3-(2-

methylpropoxy)phenyl]ethan-1-ol, provides an unambiguous structural description.[1][2] The

name specifies an ethanol backbone substituted at carbon 1 by a phenyl group. This phenyl

ring is, in turn, substituted at the meta-position (carbon 3) with an isobutoxy group (2-

methylpropoxy).

Physicochemical and Spectroscopic Properties
The physicochemical properties of a compound dictate its behavior in various systems,

influencing everything from reaction kinetics to bioavailability. While extensive experimental

data for this specific molecule is not widely published, we can predict its characteristics based

on its structure and data from analogous compounds.

Table 2: Predicted Physicochemical and Spectroscopic Data
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Property
Predicted Value /
Characteristic Peaks

Rationale and Comparative
Insights

Molecular Weight 194.27 g/mol
Calculated from the molecular

formula C₁₂H₁₈O₂.[3]

Appearance Colorless to pale yellow liquid
Typical for many substituted

aromatic alcohols.

¹H NMR

δ ~7.2-6.8 (m, 4H, Ar-H), ~4.8

(q, 1H, CH-OH), ~3.7 (d, 2H,

O-CH₂), ~2.1 (m, 1H, CH-

(CH₃)₂), ~1.5 (d, 3H, CH₃-CH),

~1.0 (d, 6H, (CH₃)₂)

Based on analogous

structures, the aromatic

protons will appear in the

typical downfield region. The

benzylic proton (CH-OH) will

be a quartet due to coupling

with the adjacent methyl

group. The isobutoxy group will

show a characteristic doublet

for the methylene protons and

a multiplet and doublet for the

isopropyl group.[4][5] The

hydroxyl proton may appear as

a broad singlet and its coupling

can sometimes be suppressed

by exchange.[6]

¹³C NMR

δ ~145 (Ar-C-O), ~129-113

(Ar-C), ~75 (O-CH₂), ~70 (CH-

OH), ~28 (CH-(CH₃)₂), ~25

(CH₃-CH), ~19 ((CH₃)₂)

The carbon attached to the

hydroxyl group (CH-OH) and

the methylene carbon of the

ether linkage (O-CH₂) are

expected in the 60-80 ppm

range. Aromatic carbons will

be in the 110-160 ppm range.
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IR Spectroscopy

~3400 cm⁻¹ (broad, O-H

stretch), ~3100-3000 cm⁻¹ (C-

H aromatic), ~2960-2850 cm⁻¹

(C-H aliphatic), ~1250 cm⁻¹

(C-O ether stretch)

The broad hydroxyl peak is

characteristic of alcohols. The

presence of both aromatic and

aliphatic C-H bonds will be

evident, as will the strong C-O

ether linkage.

Mass Spec (EI)

M⁺ at m/z 194. Fragmentation

may include loss of water (m/z

176), loss of a methyl group

(m/z 179), and cleavage of the

isobutyl group.

The molecular ion peak is

expected. Fragmentation

patterns will be dictated by the

stability of the resulting

carbocations, with the benzylic

position being particularly

susceptible to fragmentation.

[7]

Synthesis and Mechanistic Considerations
The synthesis of secondary benzylic alcohols like 1-(3-iso-Butoxyphenyl)ethanol is a

cornerstone of organic synthesis. A highly reliable and scalable method involves the reduction

of the corresponding ketone, 1-(3-isobutoxyphenyl)ethanone.

Chosen Synthetic Pathway: Ketone Reduction
This pathway is selected for its high efficiency, selectivity, and the commercial availability of

starting materials. The core of this process is the conversion of a carbonyl group to a hydroxyl

group.

Scheme 1: Synthesis of 1-(3-iso-Butoxyphenyl)ethanol via Reduction

1-(3-isobutoxyphenyl)ethanone

1-(3-iso-Butoxyphenyl)ethanol

Reduction

Sodium Borohydride (NaBH₄)
Methanol (Solvent)
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Click to download full resolution via product page

Caption: Synthetic workflow for 1-(3-iso-Butoxyphenyl)ethanol.

Mechanistic Insight: Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal

for converting ketones to alcohols without affecting the aromatic ring or the ether linkage. The

reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride

complex to the electrophilic carbonyl carbon of the ketone. The resulting alkoxide is then

protonated by the solvent (methanol) during the reaction or by an aqueous workup to yield the

final alcohol product. This method is favored over more reactive hydrides like lithium aluminum

hydride (LAH) for its greater safety profile and tolerance of protic solvents. Another viable,

scalable industrial method is catalytic hydrogenation using catalysts like Raney-nickel under a

hydrogen atmosphere.[8]

Applications in Research and Drug Development
While specific applications for 1-(3-iso-Butoxyphenyl)ethanol are not extensively documented,

its structure contains key pharmacophores that make it a valuable building block for medicinal

chemistry and drug discovery programs.

Logical Relationship of Structural Features to Drug Design:

1-(3-iso-Butoxyphenyl)ethanol

Chiral Center
(at C1) Aromatic Ring Alkoxy Linkage

Stereoselective Interactions

Enables specific binding
to chiral targets (e.g., enzymes)

Scaffold for Bioisosteres

Provides rigid core for
functional group orientation

Modulation of Lipophilicity

Improves metabolic stability
and membrane permeability

Click to download full resolution via product page
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Caption: Key structural features and their relevance in drug design.

Chiral Scaffold: The molecule possesses a chiral center at the carbinol carbon. This allows

for the synthesis of enantiomerically pure compounds, which is critical in modern drug

development to distinguish between the activities of different stereoisomers and reduce off-

target effects.

Aromatic Core: The phenyl ring serves as a rigid scaffold to which other functional groups

can be attached. It can participate in crucial binding interactions within a protein target, such

as pi-stacking.

Alkoxy Group: The butoxy group significantly increases the lipophilicity of the molecule

compared to a simple phenol. This modification is a common strategy in medicinal chemistry

to enhance a compound's ability to cross cell membranes and improve its pharmacokinetic

profile.[9] The ether linkage is also generally more stable to metabolic degradation than an

ester or other functional groups.

This compound serves as an intermediate for more complex molecules. The hydroxyl group

can be further functionalized, for example, through esterification, etherification, or conversion to

a leaving group for nucleophilic substitution reactions.

Safety, Handling, and Storage
Specific toxicological data for 1-(3-iso-Butoxyphenyl)ethanol is not readily available. Therefore,

it must be handled with the standard precautions applicable to new chemical entities and

laboratory reagents.

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a

lab coat, and chemical-resistant gloves.[10]

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid

inhalation of any potential vapors.[11] Avoid contact with skin, eyes, and clothing.[10] Wash

hands thoroughly after handling.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[12][13]

Keep away from strong oxidizing agents and acids, as these may cause a reaction.
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Disposal: Dispose of contents and container in accordance with local, regional, and national

regulations. This should be done via an approved waste disposal plant.[10]

Experimental Protocol: Synthesis of 1-(3-iso-
Butoxyphenyl)ethanol
This protocol describes the reduction of 1-(3-isobutoxyphenyl)ethanone using sodium

borohydride.

Materials:

1-(3-isobutoxyphenyl)ethanone

Sodium borohydride (NaBH₄)

Methanol (anhydrous)

Deionized water

1 M Hydrochloric acid (HCl)

Ethyl acetate

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-(3-

isobutoxyphenyl)ethanone (1.0 eq) in anhydrous methanol (approx. 10 mL per gram of

ketone).

Cooling: Place the flask in an ice-water bath and stir the solution until it reaches 0-5 °C.

Addition of Reducing Agent: Slowly add sodium borohydride (1.1 eq) to the cooled solution in

small portions over 15-20 minutes. Caution: Hydrogen gas may be evolved.
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Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture

to stir at room temperature for 2-3 hours.

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the

starting ketone is consumed.

Quenching: Carefully quench the reaction by slowly adding 1 M HCl dropwise at 0 °C until

the bubbling ceases and the pH is slightly acidic.

Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

Extraction: To the remaining aqueous residue, add ethyl acetate to extract the product.

Transfer the mixture to a separatory funnel, and extract the aqueous layer three times with

ethyl acetate.

Washing: Combine the organic layers and wash sequentially with deionized water and then

with brine.

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄),

filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

Purification: The resulting crude product can be purified by flash column chromatography on

silica gel if necessary to yield the pure 1-(3-iso-Butoxyphenyl)ethanol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [A Comprehensive Technical Guide to 1-(3-
Butoxyphenyl)ethanol: Synthesis, Characterization, and Applications]. BenchChem, [2026].
[Online PDF]. Available at: [https://www.benchchem.com/product/b7847447/docs#a-
comprehensive-technical-guide-to-1-3-butoxyphenyl-ethanol-synthesis-characterization-and-
applications]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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